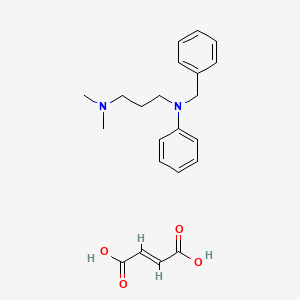
Trideca-4,9-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trideca-4,9-diene: is an organic compound characterized by its unique structure, which includes two double bonds located at the 4th and 9th positions of a thirteen-carbon chain. This compound is part of the diene family, which is known for its conjugated double bonds that provide unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trideca-4,9-diene can be synthesized through various methods, including the ring-opening metathesis polymerization of ester-functionalized tricyclo compounds. This process involves the use of Grubbs catalysts (first- and third-generation) to facilitate the polymerization reaction . Another method involves the reaction of cyclooctanecarboxaldehyde with piperidine in the presence of toluene, followed by a series of reactions involving methyl vinyl ketone and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using similar methods as described above. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: Trideca-4,9-diene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of epoxides or other oxygenated derivatives.
Reduction: This reaction involves the addition of hydrogen to the compound, typically resulting in the saturation of the double bonds.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by the presence of catalysts.
Common Reagents and Conditions:
Oxidation: Common reagents include peroxides and oxygen in the presence of catalysts.
Reduction: Common reagents include hydrogen gas in the presence of metal catalysts such as palladium or platinum.
Substitution: Common reagents include halogens and other electrophiles in the presence of catalysts.
Major Products:
Oxidation: Epoxides and other oxygenated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives and other substituted compounds.
Scientific Research Applications
Chemistry: Trideca-4,9-diene is used in the synthesis of various polymers through ring-opening metathesis polymerization. These polymers have unique thermal and mechanical properties, making them useful in various industrial applications .
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound and its derivatives. These compounds may have applications in drug development and other biomedical fields.
Industry: this compound is used in the production of specialty chemicals and materials, including high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of Trideca-4,9-diene involves its ability to undergo various chemical reactions due to the presence of conjugated double bonds. These reactions can lead to the formation of reactive intermediates that interact with molecular targets and pathways in biological systems. For example, the compound may undergo oxidation to form epoxides, which can interact with cellular components and exert biological effects .
Comparison with Similar Compounds
Bicyclo[10.1.0]trideca-4,8-diene: This compound has a similar structure but includes a bicyclic ring system.
Spiro[5.7]trideca-1,4-dien-3-one: This compound includes a spiro ring system and is used in various synthetic applications.
Uniqueness: Trideca-4,9-diene is unique due to its linear structure with conjugated double bonds, which provides distinct chemical reactivity and properties compared to its cyclic and spiro counterparts.
Properties
CAS No. |
104645-54-7 |
|---|---|
Molecular Formula |
C13H24 |
Molecular Weight |
180.33 g/mol |
IUPAC Name |
trideca-4,9-diene |
InChI |
InChI=1S/C13H24/c1-3-5-7-9-11-13-12-10-8-6-4-2/h7-10H,3-6,11-13H2,1-2H3 |
InChI Key |
GKTYKLMDPISOLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CCCCC=CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


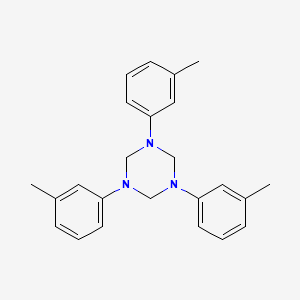
![1,4-Dithiaspiro[4.5]decane, 8-phenyl-](/img/structure/B14333185.png)
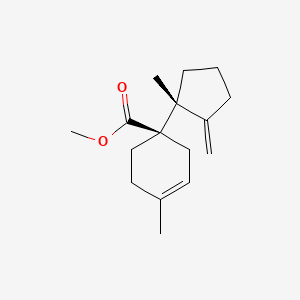
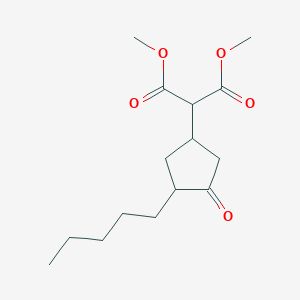
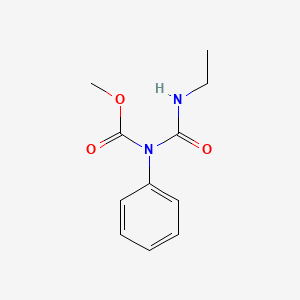

![5-(Propan-2-yl)bicyclo[3.2.0]hepta-3,6-dien-2-one](/img/structure/B14333208.png)
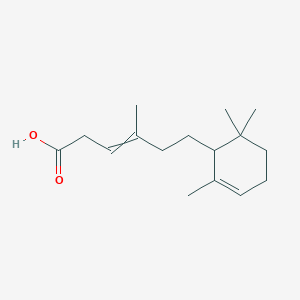
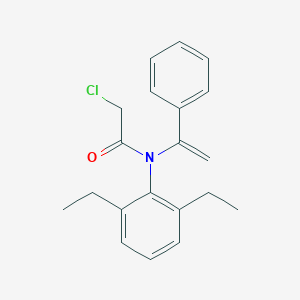
![2-[2-(2-Ethoxyethoxy)ethoxy]ethyl (naphthalen-1-yl)acetate](/img/structure/B14333236.png)
![2-[6-(Dimethylamino)-1-hydroxynaphthalene-2-carbonyl]benzoic acid](/img/structure/B14333244.png)
![1,3,5-Tris[3-(bromomethyl)phenyl]benzene](/img/structure/B14333245.png)
